molecular formula C13H15NO4 B8723567 Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester CAS No. 110751-41-2

Benzoic acid, 4-(acetylamino)-2-hydroxy-3-(2-propenyl)-, methyl ester

Cat. No. B8723567
M. Wt: 249.26 g/mol
InChI Key: WPIUICUWBBLVAJ-UHFFFAOYSA-N
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Patent
US05006570

Procedure details

84 g of methyl 2-allyloxy-4-acetaminobenzoate and 84 g of N-methylpyrrolidone were introduced into a 500 ml round-bottomed flask. The contents were heated quickly to reflux which was then maintained for 30 minutes, and the solution was then cooled slightly and poured into water. Crystallation was immediate. The same operations were repeated with the same quantities of methyl 2-allyloxy-4-acetaminobenzoate and N-methylpyrrolidone and the products from the two trials were combined and cooled, drained, washed with water and dried at 50° C.
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]([NH:15][C:16]([CH3:18])=[O:17])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])C=C.O.CN1C[CH2:24][CH2:23][C:22]1=O>>[OH:4][C:5]1[C:14]([CH2:24][CH:23]=[CH2:22])=[C:13]([NH:15][C:16]([CH3:18])=[O:17])[CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
84 g
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)NC(=O)C
Name
Quantity
84 g
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
methyl 2-allyloxy-4-acetaminobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)NC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were heated quickly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux which
TEMPERATURE
Type
TEMPERATURE
Details
was then maintained for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then cooled slightly
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)OC)C=CC(=C1CC=C)NC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.